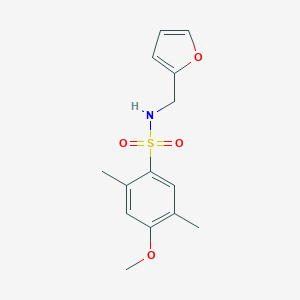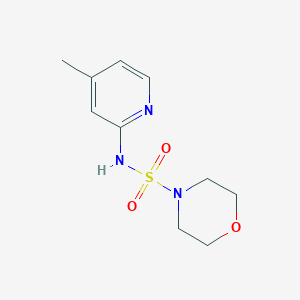![molecular formula C21H22N4O2 B279166 N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide, also known as L-779,976, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to have a high affinity for the histamine H3 receptor.
Mécanisme D'action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves its binding to the histamine H3 receptor. This receptor is located presynaptically on neurons and is involved in the regulation of neurotransmitter release. By binding to this receptor, N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide inhibits the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain. This can have therapeutic effects in various neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is its high affinity for the histamine H3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, the compound has been extensively studied, and its pharmacological properties are well characterized. However, one of the limitations of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide is its potential non-specific effects on other receptors and enzymes. This can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide. One direction is the development of more selective compounds that target the histamine H3 receptor. This can help to minimize the potential non-specific effects of the compound. Another direction is the study of the compound in animal models of various neurological disorders to determine its potential therapeutic effects. Additionally, the compound can be studied in combination with other drugs to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves a series of chemical reactions. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(3-aminopropyl)imidazole to form the intermediate product. The final step involves the reaction of the intermediate product with benzoyl chloride to obtain the desired compound.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. This compound has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Propriétés
Nom du produit |
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C21H22N4O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-(3-imidazol-1-ylpropyl)-2-[(3-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H22N4O2/c1-16-6-4-7-17(14-16)20(26)24-19-9-3-2-8-18(19)21(27)23-10-5-12-25-13-11-22-15-25/h2-4,6-9,11,13-15H,5,10,12H2,1H3,(H,23,27)(H,24,26) |
Clé InChI |
XLIREPINQOVANP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)





